Z-D-Neopentylgly-OH · DCHA Z-D-Neopentylgly-OH · DCHA
Brand Name: Vulcanchem
CAS No.: 201677-20-5
VCID: VC0554560
InChI:
SMILES:
Molecular Formula: C15H21NO4 · C12H23N
Molecular Weight: 460.66

Z-D-Neopentylgly-OH · DCHA

CAS No.: 201677-20-5

Cat. No.: VC0554560

Molecular Formula: C15H21NO4 · C12H23N

Molecular Weight: 460.66

* For research use only. Not for human or veterinary use.

Z-D-Neopentylgly-OH · DCHA - 201677-20-5

Specification

CAS No. 201677-20-5
Molecular Formula C15H21NO4 · C12H23N
Molecular Weight 460.66

Introduction

Chemical Structure and Properties

Molecular Structure

Z-D-Neopentylgly-OH · DCHA consists of a neopentyl backbone with a carbobenzyloxy protecting group attached to the nitrogen atom, complemented by dicyclohexylamine as part of the salt formation. The structure features a D-configuration, which is the non-natural enantiomer of the amino acid, providing specific stereochemical properties that are valuable in peptide synthesis.

Physical and Chemical Properties

The compound possesses a distinctive set of physical and chemical properties that contribute to its utility in research settings. Table 1 summarizes these key properties:

Table 1: Physical and Chemical Properties of Z-D-Neopentylgly-OH · DCHA

PropertyValueReference
Molecular FormulaC15H21NO4 · C12H23N
Molecular Weight460.65 g/mol
AppearanceWhite powder
Physical StateSolid
SolubilityChloroform, Ethyl Acetate, Hexane
LogP6.82540
PSA (Polar Surface Area)87.66000
CAS Number201677-20-5

The compound's solubility in various organic solvents such as chloroform, ethyl acetate, and hexane makes it particularly suitable for organic synthesis procedures . Its relatively high LogP value indicates a significant lipophilic character, which can influence its behavior in both synthetic reactions and potential biological applications.

Synthesis and Preparation

Purification Methods

Purification of Z-D-Neopentylgly-OH · DCHA typically involves recrystallization from appropriate solvent systems, often utilizing the differential solubility of the compound in various organic solvents. High-performance liquid chromatography (HPLC) may also be employed for analytical-grade purity, with commercial preparations often exceeding 98% purity .

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

Z-D-Neopentylgly-OH · DCHA serves as a protected amino acid building block commonly used in solid-phase peptide synthesis (SPPS). The "Z" group (benzyloxycarbonyl) functions as a protecting group for the amino functionality, allowing for controlled chain elongation and subsequent deprotection to reveal the free amine for peptide bond formation.

D-Neopentylglycine, with its bulky neopentyl side chain, can be incorporated into peptides to introduce conformational constraints or improve stability against enzymatic degradation. The dicyclohexylammonium (DCHA) salt form enhances the solubility of the compound in organic solvents commonly used in SPPS protocols, facilitating more efficient coupling reactions.

Medicinal Chemistry Applications

Z-D-Neopentylgly-OH · DCHA represents a valuable tool in medicinal chemistry research for the development of novel therapeutic agents. The ability to introduce D-neopentylglycine into peptides allows scientists to probe the structure-activity relationship of potential drugs. The unique structural features of this amino acid derivative provide several advantages:

  • The bulky side chain can influence binding interactions with target molecules, potentially leading to improved potency or selectivity

  • The D-configuration enhances the in vivo stability of peptides by making them resistant to proteolytic degradation

  • The neopentyl group may contribute to enhanced lipophilicity, potentially improving membrane permeability

These properties make Z-D-Neopentylgly-OH · DCHA particularly useful in the development of peptide-based therapeutics with improved pharmacokinetic properties.

Reactivity and Chemical Behavior

Typical Reactions

Z-D-Neopentylgly-OH · DCHA participates in various chemical reactions typical for amino acid derivatives. Key reactions include:

  • Deprotection Reactions: Removal of the Z-protecting group through hydrogenolysis or acidic conditions

  • Coupling Reactions: Formation of amide bonds with other amino acids or peptides

  • Salt Exchange: Conversion to other salt forms or to the free acid

  • Esterification: Reaction of the carboxylic acid group to form esters

Common reagents for deprotection include trifluoroacetic acid or hydrochloric acid, while coupling reactions often employ coupling agents like DIC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Stability Considerations

The compound demonstrates good stability under standard laboratory storage conditions, with recommendations for storage at 2-8°C to maintain optimal quality . The DCHA salt form contributes significantly to this stability, reducing the reactivity of the carboxylic acid group and protecting against unwanted side reactions during storage.

Comparative Analysis with Similar Compounds

Comparison with Other Protected Amino Acids

Z-D-Neopentylgly-OH · DCHA shares structural similarities with other protected amino acids used in peptide synthesis, such as Z-D-Leu-OH.DCHA and Boc-N-methyl-D-phenylalanine dicyclohexylammonium salt . Table 2 provides a comparative analysis of these related compounds:

Table 2: Comparison of Z-D-Neopentylgly-OH · DCHA with Similar Compounds

CompoundMolecular Weight (g/mol)Protecting GroupSpecial FeaturesReference
Z-D-Neopentylgly-OH · DCHA460.65Benzyloxycarbonyl (Z)Neopentyl side chain, D-configuration
Z-D-Leu-OH.DCHA446.6Benzyloxycarbonyl (Z)Leucine side chain, D-configuration
Boc-N-methyl-D-Phe-OH DCHANot specifiedtert-Butyloxycarbonyl (Boc)N-methylated, phenyl side chain
Z-MePhe-OH DCHA494.6Benzyloxycarbonyl (Z)N-methylated, phenyl side chain

The variation in protecting groups, side chains, and other structural features results in different reactivity profiles and applications in peptide synthesis. The neopentyl side chain of Z-D-Neopentylgly-OH · DCHA provides unique conformational properties compared to the more common amino acid derivatives.

Advantages and Limitations

Z-D-Neopentylgly-OH · DCHA offers several advantages over traditional amino acid building blocks:

  • The bulky neopentyl side chain provides conformational constraints that can enhance peptide stability

  • The D-configuration offers resistance to common proteolytic enzymes

  • The DCHA salt form improves solubility in organic solvents used in peptide synthesis

  • Higher cost compared to natural amino acid derivatives

  • More specialized synthetic protocols may be required for incorporation into complex peptides

  • Limited natural occurrence may affect biological compatibility in some applications

Current Research and Future Perspectives

The unique structural features of Z-D-Neopentylgly-OH · DCHA continue to attract interest in various research areas. Current applications include its use in the development of peptide-based drugs with improved stability profiles, peptidomimetics that mimic protein-protein interactions, and specialized peptide catalysts.

Future research directions may include:

  • Development of novel synthetic methodologies for more efficient incorporation into peptides

  • Investigation of structure-activity relationships in peptides containing neopentylglycine residues

  • Exploration of applications in emerging fields such as peptide-based materials and bioconjugates

As peptide therapeutics continue to gain importance in the pharmaceutical industry, the role of specialized building blocks like Z-D-Neopentylgly-OH · DCHA is likely to expand, driving further innovation in this field.

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